3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
90071-01-5 |
|---|---|
Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
3-(dimethylamino)-1-phenyl-2H-quinazolin-4-one |
InChI |
InChI=1S/C16H17N3O/c1-17(2)19-12-18(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(19)20/h3-11H,12H2,1-2H3 |
InChI Key |
OXVBLJSADXFBKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1CN(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Isatoic anhydride undergoes ring-opening upon reaction with dimethylamine, forming 2-amino-N-(dimethyl)benzamide. Subsequent condensation with benzaldehyde generates an imine intermediate, which cyclizes to form the dihydroquinazolinone core. The ionic liquid facilitates proton transfer during imine formation and stabilizes intermediates, reducing activation energy.
Procedure :
-
Combine isatoic anhydride (1 mmol), benzaldehyde (1 mmol), and dimethylamine (1 mmol) in [Hmim][NO₃] (2 mL).
-
Stir the mixture at 80°C for 2–3 hours.
-
Cool to room temperature, extract with ethyl acetate, and purify via column chromatography.
Advantages :
-
Short reaction time (2–3 hours vs. 4–6 hours for conventional methods).
-
Reusable catalyst ([Hmim][NO₃] can be recovered and reused thrice without significant activity loss).
-
High atom economy (no byproducts except water).
Yield : While exact yields for the target compound are unreported, analogous reactions yield 85–92%.
Conventional Heating and Microwave-Assisted Synthesis
This two-step approach involves the preparation of N-(2-dimethylaminoethyl)benzamide followed by cyclization with benzaldehyde under basic conditions. The method offers flexibility through traditional reflux or microwave acceleration.
Step 1: Synthesis of N-(2-Dimethylaminoethyl)benzamide
React 2-aminobenzoic acid with thionyl chloride to form 2-aminobenzoyl chloride, which is then treated with N,N-dimethylethylenediamine in dichloromethane.
Step 2: Cyclization to Dihydroquinazolinone
Conventional Heating :
-
Reflux N-(2-dimethylaminoethyl)benzamide (1 mmol), benzaldehyde (1 mmol), and K₂CO₃ (1.3 mmol) in methanol (5 mL) for 4–6 hours.
-
Filter and evaporate the solvent to isolate the product.
Microwave Irradiation :
-
Yields improve by 15–20% compared to conventional heating due to enhanced reaction kinetics.
Key Data :
Aqueous Medium Synthesis with Choline Hydroxide
Choline hydroxide, a biodegradable and non-toxic catalyst, enables the synthesis of dihydroquinazolinones in water, aligning with green chemistry principles.
Procedure :
-
Mix isatoic anhydride (1 mmol), benzaldehyde (1 mmol), and dimethylamine (1 mmol) in aqueous choline hydroxide (10 wt%, 5 mL).
-
Heat at 60°C for 3 hours.
-
Filter the precipitate and recrystallize from ethanol.
Mechanistic Insights :
Choline hydroxide deprotonates the amine, enhancing nucleophilicity for attack on isatoic anhydride. The aqueous medium promotes imine formation via hydrogen bonding.
Performance Metrics :
-
Yield : 80–85%.
-
Catalyst Reusability : Choline hydroxide is recovered via evaporation and reused four times with <5% yield drop.
Ruthenium-Catalyzed Deaminative Coupling
While primarily used for quinazolinones, the ruthenium-catalyzed coupling of 2-aminobenzamides with amines can be adapted for dihydroquinazolinones by halting the reaction before full oxidation.
Procedure :
-
Combine 2-aminobenzamide (1 mmol), dimethylamine (1.2 mmol), and [RuCl₂(p-cymene)]₂ (2 mol%) with Xantphos (4 mol%) in toluene.
-
Heat at 110°C for 12 hours under argon.
-
Purify via silica gel chromatography.
Challenges :
-
Requires precise control of reaction time to prevent over-oxidation to quinazolinone.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Medium | Temperature | Time | Yield | Green Metrics |
|---|---|---|---|---|---|
| Ionic Liquid | [Hmim][NO₃] | 80°C | 2–3 h | 85–92% | Solvent-free, reusable |
| Conventional/Microwave | K₂CO₃/MeOH | Reflux/100°C | 4–6 h/20m | 75–90% | High energy use (microwave) |
| Aqueous Choline Hydroxide | Choline OH/H₂O | 60°C | 3 h | 80–85% | Biodegradable, low toxicity |
| Ruthenium Catalysis | [Ru]/Xantphos | 110°C | 12 h | ~65% | Toxic solvent (toluene) |
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2,3-dihydroquinazolin-4(1H)-one derivatives, including 3-(dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one. Research indicates that compounds in this class exhibit notable activity against a range of pathogens.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antimicrobial | TBD |
| 6,8-Dinitro derivatives | Anti-leishmanial | 0.05 |
In vitro studies have shown that certain derivatives possess IC50 values indicating strong antimicrobial efficacy. For instance, derivatives with modifications at the nitrogen positions have demonstrated enhanced activity against Leishmania species, suggesting their potential as anti-leishmanial agents .
Anti-Leishmanial Agents
A combined experimental and computational study has identified derivatives of 2,3-dihydroquinazolin-4(1H)-one as promising candidates for treating leishmaniasis. The molecular docking studies revealed strong binding affinities to key proteins involved in the parasite's metabolism.
Case Study 1: Synthesis and Evaluation of Anti-Leishmanial Activity
In a study published in Crystals, researchers synthesized various derivatives of 2,3-dihydroquinazolin-4(1H)-one and evaluated their anti-leishmanial activity through both in silico and in vitro methods. The compound 3b was found to be particularly effective, with an IC50 value of 0.05 µg/mL against Leishmania parasites. The study utilized molecular dynamics simulations to assess the stability of ligand-protein interactions .
Case Study 2: Antimicrobial Screening
Another investigation focused on synthesizing new derivatives based on the quinazolinone structure and assessing their antimicrobial properties against several bacterial strains. The results indicated that modifications on the phenyl ring significantly influenced antimicrobial activity, with some compounds showing MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis .
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Dihydroquinazolinones exhibit variability in substituents at positions 2 and 3, which significantly alter their physicochemical and biological properties. Key comparisons include:
Table 1: Substituent Effects on Dihydroquinazolinone Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Halogenated derivatives (e.g., 4-bromo or 4-fluoro) exhibit higher melting points and crystallinity due to increased molecular rigidity . In contrast, dimethylamino (NMe2) and amino (NH2) groups enhance solubility in polar solvents .
- Thioxo vs. Oxo Groups : Thioxo-substituted derivatives (e.g., 2-thioxo) show distinct IR absorption bands (~1630–1650 cm⁻¹ for C=O vs. ~1632 cm⁻¹ for thioamide) .
- Biological Activity : Propargyl and thioxo substituents correlate with antitubercular and anticancer activities , while hydroxy and methylthio groups enhance EGFR inhibition .
Biological Activity
3-(Dimethylamino)-1-phenyl-2,3-dihydroquinazolin-4(1H)-one is a nitrogen-containing heterocyclic compound belonging to the dihydroquinazolinone class. Its unique structure, characterized by a dimethylamino group and a phenyl substituent, contributes to its notable biological activities. This article reviews the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N3O, with a molecular weight of approximately 271.33 g/mol. The compound features a quinazolinone core that enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O |
| Molecular Weight | 271.33 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study highlighted its potential as an inhibitor of Polo-like Kinase 1 (Plk1), a key regulator in cell division and proliferation. The compound showed promising results in cell-based assays, inducing mitotic arrest and antiproliferative effects at micromolar concentrations .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. In vitro studies indicated that it possesses significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed pathways remain to be elucidated .
Anti-Leishmanial Activity
In silico studies have identified this compound as a potential anti-leishmanial agent. Molecular docking studies revealed strong interactions with key proteins involved in Leishmania metabolism, such as Pyridoxal Kinase and Trypanothione Reductase. The compound demonstrated an IC50 value of 0.05 µg/mL in vitro, indicating potent anti-leishmanial activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Polo-like Kinase 1 (Plk1) : Inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Pyridoxal Kinase : Disruption of this enzyme affects vitamin B6 metabolism in Leishmania parasites.
Study on Anticancer Activity
In a study evaluating the structure-activity relationship (SAR) of various quinazolinone derivatives, this compound was identified as one of the most potent compounds against Plk1 with an affinity measured at approximately 4.4 μM .
Study on Anti-Leishmanial Activity
Another research effort focused on the anti-leishmanial properties of related compounds. This study found that modifications to the quinazolinone structure could enhance biological activity significantly, with this compound showing particularly strong binding affinities during molecular docking simulations .
Q & A
Q. Advanced
- ADMET prediction : Tools like SwissADME or admetSAR evaluate:
- Lipophilicity (LogP < 5 for blood-brain barrier exclusion).
- CYP450 inhibition : Avoid hepatotoxicity (e.g., no strong inhibition of CYP3A4).
- QSAR models : MLR/ANN-based models correlate descriptors (e.g., topological polar surface area) with pIC₅₀ values (R² = 0.983) .
How to assess selectivity against mammalian cells?
Q. Advanced
- Cytotoxicity assays : Use MTT tests on macrophages (e.g., J774A.1) and compare CC₅₀ values (e.g., 53.93 µM for TMBP vs. 0.86 µM IC₅₀ for L. amazonensis) .
- Hemolysis assays : Sheep erythrocyte lysis tests confirm low membrane disruption (e.g., <5% hemolysis at 50 µM) .
- Selectivity index (SI) : SI = CC₅₀/IC₅₀ > 10 indicates therapeutic potential .
What analytical challenges arise in synthesizing regioisomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
